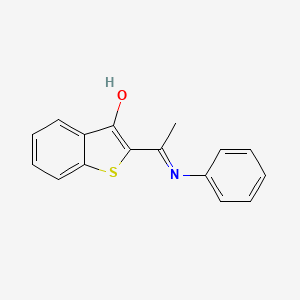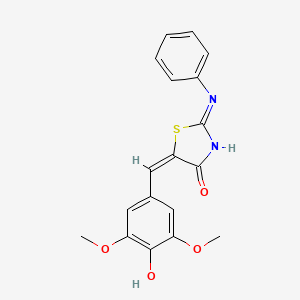
(2Z)-2-(1-anilinoethylidene)-1-benzothiophen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(1-anilinoethylidene)-1-benzothiophen-3-one is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of an anilino group and a benzothiophene core, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1-anilinoethylidene)-1-benzothiophen-3-one typically involves the condensation of an aniline derivative with a benzothiophene derivative under specific reaction conditions. Common reagents used in the synthesis may include:
- Aniline or substituted anilines
- Benzothiophene-3-one or its derivatives
- Catalysts such as acids or bases
- Solvents like ethanol or methanol
The reaction conditions often involve heating the reaction mixture to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification techniques.
化学反応の分析
Types of Reactions
(2Z)-2-(1-anilinoethylidene)-1-benzothiophen-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action of (2Z)-2-(1-anilinoethylidene)-1-benzothiophen-3-one would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- (2Z)-2-(1-anilinoethylidene)-1-benzothiophene-2-one
- (2Z)-2-(1-anilinoethylidene)-1-benzofuran-3-one
- (2Z)-2-(1-anilinoethylidene)-1-indanone
Uniqueness
(2Z)-2-(1-anilinoethylidene)-1-benzothiophen-3-one is unique due to its specific structural features, such as the benzothiophene core and the anilino group. These features may impart distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C16H13NOS |
|---|---|
分子量 |
267.3 g/mol |
IUPAC名 |
2-(C-methyl-N-phenylcarbonimidoyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H13NOS/c1-11(17-12-7-3-2-4-8-12)16-15(18)13-9-5-6-10-14(13)19-16/h2-10,18H,1H3 |
InChIキー |
OWBIXPDECLROKM-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC=CC=C1)C2=C(C3=CC=CC=C3S2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1Z)-1-(3-methoxyphenyl)ethylidene]-4-phenylpiperazin-1-amine](/img/structure/B11679151.png)
![Methyl 4-[({3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11679159.png)

![diethyl (2Z)-5-amino-2-(4-bromobenzylidene)-7-(4-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11679181.png)
![5-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B11679182.png)
![(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679188.png)
![2-{1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11679194.png)
![(5Z)-5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11679195.png)
![2-[(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11679206.png)
![10-iodo-2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B11679209.png)
![3-chloro-N-(2,3-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11679211.png)
![3-(2-furyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11679213.png)
![4-(morpholin-4-yl)-N-phenyl-6-[(2E)-2-(2,4,6-trimethylbenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11679214.png)
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B11679231.png)
